4,8-Dihydroxyeudesm-7(11)-en-12,8-olide

Antibacterial Phytopathology Natural Product

Securing a structurally authenticated eudesmane-type sesquiterpene lactone with well-defined antiviral selectivity is a persistent bottleneck in natural product-based drug discovery. 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide resolves this gap. • Demonstrates anti-HIV-1 activity with EC50 of 12.5-18.7 μM against both wild-type and NNRTI-resistant strains, enabling mechanism-of-action studies distinct from classical NNRTIs. • Exhibits a stark activity cliff versus its stereoisomer (EC50 >100 μM), making it a precise tool for SAR-driven scaffold optimization. • Lacks antibacterial activity against Chryseobacterium sp., providing a validated negative control for antimicrobial specificity assays. Sourced from authenticated botanical references and supplied with full analytical documentation, this compound ensures reproducible, publication-ready results.

Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
Cat. No. B1181294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dihydroxyeudesm-7(11)-en-12,8-olide
Synonyms4,8-Dihydroxyeudesm-7(11)-en-12,8-olide
Molecular FormulaC15H22O4
Molecular Weight266.33 g/mol
Structural Identifiers
InChIInChI=1S/C15H22O4/c1-9-10-7-11-13(2,5-4-6-14(11,3)17)8-15(10,18)19-12(9)16/h11,17-18H,4-8H2,1-3H3/t11-,13-,14-,15+/m1/s1
InChIKeyVMMYFJSUBISYEJ-NGFQHRJXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





4,8-Dihydroxyeudesm-7(11)-en-12,8-olide for Research


4,8-Dihydroxyeudesm-7(11)-en-12,8-olide (CAS: 1231208-53-9) is a eudesmane-type sesquiterpene lactone, a subclass of sesquiterpenoids characterized by a tricyclic core structure. This natural product has been isolated from plants such as Chloranthus elatior [1] and Magnolia vovidessi [2]. It is primarily utilized as a research tool in life science investigations, with documented applications in antimicrobial, anti-inflammatory, and anticancer studies [REFS-1, REFS-2].

Specificity of 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide


Generic substitution of eudesmane-type sesquiterpene lactones is not feasible due to significant structural variations—such as hydroxylation patterns, double bond positions, and stereochemistry—that critically modulate bioactivity, target selectivity, and physicochemical properties [1]. For instance, the specific hydroxyl groups at C-4 and C-8 in 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide create a unique hydrogen-bonding network that directly influences its interaction with biological targets, differentiating it from analogs like shizukolidol (CAS 90332-92-6) [2]. These structural nuances preclude reliable interchangeability in experimental settings.

Quantitative Evidence for 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide


Antibacterial Potency vs. Chryseobacterium sp.

In a direct head-to-head comparison, 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide (reported as 4α,8β-dihydroxy-5α(H)-eudesm-7(11)-en-8,12-olide) exhibited no detectable antibacterial activity against Chryseobacterium sp. at the highest tested concentration, whereas shizukolidol (CAS 90332-92-6), a structurally related eudesmanolide lacking the 4-hydroxyl group, demonstrated a minimum inhibitory concentration (MIC) of 400 μg/mL [1]. This stark contrast highlights that the presence of the 4-hydroxyl group in the target compound abolishes antimicrobial activity, underscoring its distinct biological profile.

Antibacterial Phytopathology Natural Product

Anti-HIV-1 Activity Against Drug-Resistant Strains

In a study evaluating terpenoids from Chloranthus elatior, 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide (referred to as compound 8) displayed anti-HIV-1 replication activity with an EC50 value of 12.5 μM against wild-type HIV-1 and EC50 values of 15.2 μM and 18.7 μM against two NNRTI-resistant strains [1]. In contrast, the structurally related compound 11 (1β,4β-dihydroxy-5α,8β(H)-eudesm-7(11)Z-en-8,12-olide) exhibited no activity (EC50 > 100 μM) across all strains, while compound 12 (1β-hydroxy-4β,5α,8β(H)-eudesm-7(11)-en-12,8α-olide) showed moderate activity with EC50 values ranging from 25.3 to 32.1 μM [1]. This head-to-head comparison within the same study demonstrates that the specific stereochemistry and substitution pattern of 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide confers superior anti-HIV-1 activity relative to close analogs.

Anti-HIV Virology Drug Resistance

Cytotoxicity in HL-60 Leukemia Cells

While direct head-to-head cytotoxicity data for 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide is not available, class-level inference from eudesmanolides isolated from Chloranthus elatior provides context. In a study, several eudesmanolides exhibited cytotoxicity against HL-60 leukemia cells with IC50 values ranging from 72.04 ± 1.92 μg/mL to 115.38 ± 8.81 μg/mL [1]. This suggests that the target compound may possess similar cytotoxic potential, but its specific activity remains uncharacterized. This information is valuable for researchers comparing it to other eudesmanolides with known cytotoxicity, as it indicates a need for targeted screening.

Cytotoxicity Cancer Research Natural Product

Physicochemical Properties vs. Shizukolidol

4,8-Dihydroxyeudesm-7(11)-en-12,8-olide (C15H22O4, MW 266.33 g/mol) possesses a higher molecular weight and an additional oxygen atom compared to shizukolidol (C15H20O3, MW 248.32 g/mol) [REFS-1, REFS-2]. This difference arises from the presence of an extra hydroxyl group at the C-4 position, which increases the topological polar surface area (TPSA) from 46.53 Ų (shizukolidol) to 66.80 Ų (target compound) [3]. The higher TPSA and additional hydrogen bond donor capability of the target compound may influence its solubility, membrane permeability, and target binding, distinguishing it from less hydroxylated analogs in biological assays.

Physicochemical Properties Structural Biology Natural Product

Stereochemistry and Anti-HIV Activity

The absolute configuration of 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide has been determined as (4aR,5R,8aR,9aS) [1]. In a direct comparison within the Chloranthus elatior study, the stereoisomer 1β,4β-dihydroxy-5α,8β(H)-eudesm-7(11)Z-en-8,12-olide (compound 11) was completely inactive against HIV-1 (EC50 > 100 μM), while the target compound (compound 8) displayed EC50 values of 12.5-18.7 μM [2]. This underscores that the specific stereochemistry at C-4, C-5, and C-8 is critical for biological activity, and that even closely related stereoisomers cannot be substituted without loss of function.

Stereochemistry Structure-Activity Relationship Natural Product

Research Applications of 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide


Anti-HIV-1 Drug Discovery

Given its demonstrated anti-HIV-1 activity with EC50 values of 12.5-18.7 μM against wild-type and NNRTI-resistant strains [1], 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide is a promising lead compound for antiviral research. Its ability to inhibit replication of resistant strains suggests a mechanism distinct from traditional NNRTIs, making it valuable for studies aimed at overcoming drug resistance.

SAR Studies of Eudesmanolides

The stark contrast in anti-HIV activity between 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide (EC50 12.5 μM) and its stereoisomer compound 11 (EC50 > 100 μM) [2] positions this compound as a critical tool for SAR investigations. Researchers can use this compound to elucidate the structural determinants of anti-HIV activity within the eudesmanolide scaffold.

Negative Control for Antibacterial Assays

The complete lack of antibacterial activity of 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide against Chryseobacterium sp., in contrast to shizukolidol (MIC 400 μg/mL) [3], makes it an ideal negative control for antibacterial assays. Its use can help identify structural features essential for antimicrobial activity and elucidate the mechanism of action of active eudesmanolides.

Exploratory Cytotoxicity Screening

While specific cytotoxicity data for 4,8-Dihydroxyeudesm-7(11)-en-12,8-olide is lacking, its classification as a eudesmanolide from Chloranthus elatior—a genus known for cytotoxic sesquiterpenoids (IC50 72-115 μg/mL against HL-60 cells) [4]—suggests it is a relevant candidate for inclusion in cytotoxicity screening panels. Researchers procuring this compound can use it to expand SAR understanding of eudesmanolide cytotoxicity.

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